molecular formula C21H28O4 B041098 Deprodone CAS No. 20423-99-8

Deprodone

Cat. No. B041098
CAS RN: 20423-99-8
M. Wt: 344.4 g/mol
InChI Key: KQZSMOGWYFPKCH-UJPCIWJBSA-N
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Description

Synthesis Analysis

The synthesis of molecules like Deprodone often involves complex bioprocesses and chemical reactions. A methodology is presented for the synthesis of bioprocesses using physical properties data, illustrating a procedure extended to tackle bioprocesses with a focus on the screening of candidate units based on physical property information. This process is crucial for identifying economically optimal flowsheets for the synthesis of compounds, demonstrating the ability to deal with large synthesis problems efficiently (Steffens, Fraga, & Bogle, 2000).

Molecular Structure Analysis

The molecular structure and synthesizability of molecules proposed by generative models, including those similar to Deprodone, are critical in drug discovery. A study highlights the challenges in synthesizing molecules proposed by state-of-the-art generative models due to their complexity and the need for synthetic complexity heuristics to guide the generation towards synthetically tractable chemical space (Gao & Coley, 2020).

Chemical Reactions and Properties

The range of chemistries used in the manufacture of drug candidate molecules, including Deprodone, is vast. A survey of chemical syntheses within major pharmaceutical companies reveals the diversity of reactions employed and highlights gaps in current technologies (Carey, Laffan, Thomson, & Williams, 2006).

Physical Properties Analysis

The physical chemical properties of drug substances are crucial for understanding their behavior in physiological systems. These properties include geometric, energetic, electronic, and thermodynamic aspects, which are essential for the computational design of new drugs and materials (Streng, 1997).

Chemical Properties Analysis

Analyzing the chemical properties of molecules involves understanding their functionalization through reactions with deprotonated intermediates. Studies on diazines and benzo derivatives demonstrate the versatility of these molecules in undergoing deprotonative metalation, which is pivotal for the synthesis of biologically active compounds (Chevallier & Mongin, 2008).

Scientific Research Applications

  • Psychiatric Research : Deprodone's utility in psychiatric research includes establishing and identifying biomarkers relevant to neurotoxicity resulting from drug abuse (Kobeissy et al., 2008).

  • Treatment of Paraphilic Sex Offenders : Antiandrogenic medication like Depo-Provera, which contains Deprodone, is valuable in the treatment of paraphiliac sex offenders in carefully selected cases (Walker et al., 1984).

  • Effects on Rat Behavior : DEP treatment increases general activity in rats and causes a reversible hyporeactivity to noradrenaline in the aorta, which is reversible after 2 days of withdrawal (da Silva & Cordellini, 2003).

  • Treating Reactive Depressions : Deprol (meprobamate-benactyzine), containing Deprodone, is valuable in treating mild to moderate reactive depressions, with its effectiveness varying among different socio-economic backgrounds (McLaughlin et al., 1969).

  • Psychostimulant and Reward Effects : At low doses, DEP has psychostimulant and rewarding properties, without observed sensitization effects (Garcia-Mijares et al., 2009).

  • Anticonvulsant Effects : Beprodone's anticonvulsant effect is dependent on the stage of epileptic system development and is targeted to determinant brain structures (Voronina et al., 2016).

  • Renal Disease Treatment : Pirfenidone (PFD), a derivative of Deprodone, can attenuate renal fibrosis and renal damage in experimental models, suggesting potential for clinical use in preventing progressive, irreversible renal failure (Shimizu et al., 1998).

  • FDA Approval for Major Depressive Disorder : Deprodone is an FDA-approved medication for treating major depressive disorder, indicating its significant role in mental health treatment (Schwasinger-Schmidt & Macaluso, 2019).

  • Potential Adverse Reactions : Deprol, which includes Deprodone, can cause nearly fatal reactions in some cases, highlighting the need for cautious application (McCartney, 1965).

  • Drug Research and Development : PET (positron emission tomography) is a powerful tool for drug research, assessing pharmacokinetic and pharmacodynamic events, contributing to drug development by understanding molecular mechanisms underlying drug action (Fowler et al., 1999).

Safety And Hazards

When handling Deprodone, it’s important to avoid dust formation and avoid breathing in any mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Future Directions

Corticosteroids like Deprodone have been used in the prevention and treatment of pathological scars. Current developments in intralesional injections and the progress of transdermal delivery systems of corticosteroids are being explored . In particular, transdermal administration is seen as a promising non-invasive and easy-to-use method for corticosteroid administration for scar treatment .

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h6,8,10,15-18,24-25H,4-5,7,9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZSMOGWYFPKCH-UJPCIWJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043210
Record name Deprodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deprodone

CAS RN

20423-99-8
Record name Deprodone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20423-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deprodone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020423998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deprodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deprodone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.811
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEPRODONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z380L7N00P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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